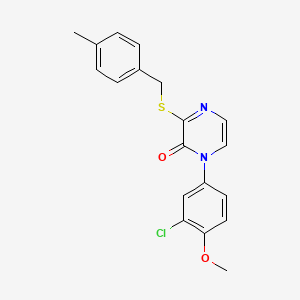
1-(3-chloro-4-methoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-methoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one, also known as CMPT, is a pyrazinone derivative that has shown promise as a potential therapeutic agent in various scientific research studies. CMPT has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthesis and Characterization
Research in this area primarily focuses on synthesizing and characterizing compounds with similar structural frameworks, aiming to explore their chemical properties and potential applications. For instance, studies have demonstrated methods to synthesize pyrazole and pyrazine derivatives through reactions involving thioureas, thioamides, and aroylphenylacetylenes. These methodologies offer insight into the preparation of compounds with potential for further functionalization and study (Basyouni & Omar, 1974).
Biological Activities
Several studies have synthesized pyrazole and pyrazine derivatives to evaluate their biological activities, including cytotoxicity against cancer cell lines. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their reaction to produce pyrazolo[1,5-a]pyrimidine derivatives have been studied for in vitro cytotoxic activity, showcasing the potential of these compounds in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Electronic and Optical Properties
Investigations into the electronic and nonlinear optical properties of heterocyclic compounds, including those with pyrazine derivatives, have been conducted. These studies employ experimental and theoretical methods (like DFT calculations) to explore the electronic properties and potential applications of these compounds in materials science (Beytur & Avinca, 2021).
Antimicrobial Activities
Research into the antimicrobial properties of compounds containing methoxy and chlorophenyl groups has been explored. For instance, the synthesis and characterization of methyl benzyloxy pyrazoline derivatives and their evaluation for antimicrobial activities highlight the potential of these compounds in developing new antimicrobial agents (Shah, 2017).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-3-5-14(6-4-13)12-25-18-19(23)22(10-9-21-18)15-7-8-17(24-2)16(20)11-15/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYKHUYKXLGSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

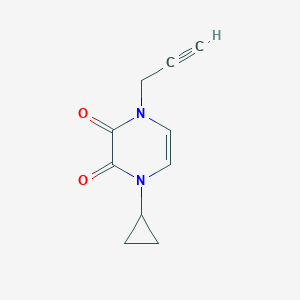
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2357990.png)
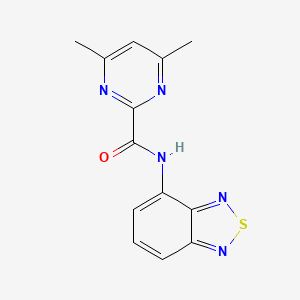




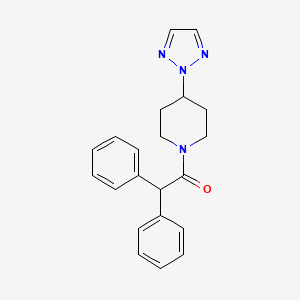
![Ethyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2358002.png)
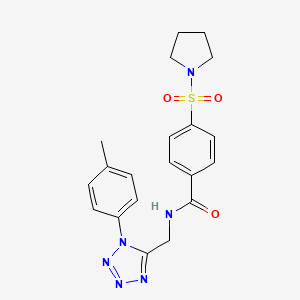
![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)

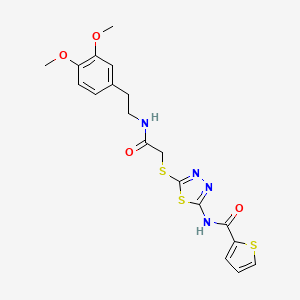
![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)